molecular formula C6H10FN3 B14917729 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine

2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine

Cat. No.: B14917729
M. Wt: 143.16 g/mol
InChI Key: DNAPHNOLYQRAGC-UHFFFAOYSA-N
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Description

2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine side chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-fluoro-1-methyl-1H-pyrazole-3-amine
  • 5-fluoro-1-methyl-1H-pyrazole-3-yl-methanol

Uniqueness

2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine side chain enhances its solubility and bioavailability, making it a valuable compound for various applications. Additionally, the fluorine atom at the 5-position contributes to its stability and reactivity, distinguishing it from other pyrazole derivatives .

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

2-(5-fluoro-1-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C6H10FN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

DNAPHNOLYQRAGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCN)F

Origin of Product

United States

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